molecular formula C17H17ClFNO2S B2988676 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide CAS No. 1448131-09-6

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Cat. No. B2988676
CAS RN: 1448131-09-6
M. Wt: 353.84
InChI Key: UTEAILROFPIUFU-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as CFTR corrector due to its ability to correct the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Scientific Research Applications

Metabolic Pathways and Environmental Impact

  • Chloroacetamide herbicides, including compounds structurally related to 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide, undergo complex metabolic processes in both human and rat liver microsomes. Studies have shown that these compounds can be metabolized to form DNA-reactive byproducts, which may explain their carcinogenic properties observed in laboratory animals. The metabolism involves the conversion of these herbicides to specific intermediates, such as CDEPA and CMEPA, leading to bioactivated carcinogenic products. This research highlights the importance of understanding the metabolic pathways of chloroacetamide herbicides to assess their potential health risks (Coleman et al., 2000).

Biodegradation and Environmental Remediation

  • Anaerobic degradation of acetochlor, a chloroacetamide herbicide, provides insights into the potential environmental fate of similar compounds, including 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide. Acetochlor's anaerobic biodegradation involves initial dechlorination, followed by a series of transformations leading to less toxic metabolites. This study emphasizes the role of specific microbial populations in degrading chloroacetamide herbicides under anaerobic conditions, which could inform strategies for the bioremediation of contaminated sites (Liu et al., 2020).

Analytical and Synthetic Applications

  • The synthesis of radiolabeled compounds for studying the metabolism and mode of action of chloroacetamide herbicides demonstrates an application in analytical chemistry. By synthesizing tritium-labeled acetochlor, researchers can trace the environmental and biological fate of these herbicides, providing valuable data for evaluating their safety and ecological impact (Latli & Casida, 1995).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2S/c1-23-12-7-5-11(6-8-12)16(21)10-20-17(22)9-13-14(18)3-2-4-15(13)19/h2-8,16,21H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEAILROFPIUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

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